(2alpha,3beta)-Olean-12-ene-2,3-diol
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Overview
Description
(2alpha,3beta)-Olean-12-ene-2,3-diol is a pentacyclic triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2alpha,3beta)-Olean-12-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as the leaves of certain plants. The process typically includes the following steps:
Extraction: The plant material is dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources. The process is similar to the laboratory-scale preparation but is optimized for higher yield and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2alpha,3beta)-Olean-12-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Various oxidized derivatives with different functional groups.
Reduction: More saturated triterpenoid derivatives.
Substitution: Ester or ether derivatives depending on the substituent used
Scientific Research Applications
(2alpha,3beta)-Olean-12-ene-2,3-diol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex triterpenoids.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of (2alpha,3beta)-Olean-12-ene-2,3-diol involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Anti-microbial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
(2alpha,3beta)-Olean-12-ene-2,3-diol can be compared with other similar triterpenoid compounds:
2alpha,3beta,23alpha-trihydroxyurs-12-en-28-oic acid: Similar structure but with an additional hydroxyl group at position 23.
2alpha,3beta,23-trihydroxylup-20(29)-en-28-oic acid: Similar structure but with different positions of hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation pattern and its broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2R,3R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-2,3-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-23-28(6)18-21(31)24(32)26(3,4)22(28)11-12-30(23,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,27+,28-,29+,30+/m0/s1 |
InChI Key |
QSXZSWHSPZZEGO-OZONWUNXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C)C |
Origin of Product |
United States |
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